(4-Fluorophenyl)methyl 3-oxobutanoate (4-Fluorophenyl)methyl 3-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 61312-57-0
VCID: VC19540133
InChI: InChI=1S/C11H11FO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3
SMILES:
Molecular Formula: C11H11FO3
Molecular Weight: 210.20 g/mol

(4-Fluorophenyl)methyl 3-oxobutanoate

CAS No.: 61312-57-0

Cat. No.: VC19540133

Molecular Formula: C11H11FO3

Molecular Weight: 210.20 g/mol

* For research use only. Not for human or veterinary use.

(4-Fluorophenyl)methyl 3-oxobutanoate - 61312-57-0

Specification

CAS No. 61312-57-0
Molecular Formula C11H11FO3
Molecular Weight 210.20 g/mol
IUPAC Name (4-fluorophenyl)methyl 3-oxobutanoate
Standard InChI InChI=1S/C11H11FO3/c1-8(13)6-11(14)15-7-9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3
Standard InChI Key JWPKOCDHGKWCAK-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=O)OCC1=CC=C(C=C1)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound consists of a 4-fluorophenylmethyl group esterified to 3-oxobutanoic acid (Figure 1). Key features include:

  • β-Keto ester backbone: Enables tautomerization and nucleophilic reactivity.

  • Fluorinated aromatic ring: Introduces electron-withdrawing effects, influencing solubility and intermolecular interactions .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H11FO3\text{C}_{11}\text{H}_{11}\text{FO}_3
Molecular Weight210.20 g/mol
IUPAC Name(4-Fluorophenyl)methyl 3-oxobutanoate
SMILESCC(=O)CC(=O)OCC1=CC=C(C=C1)F
Boiling Point/Melting PointNot reported

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via esterification of 3-oxobutanoic acid with (4-fluorophenyl)methanol under acidic or coupling conditions :

  • Acid-catalyzed esterification:
    3-Oxobutanoic acid+(4-Fluorophenyl)methanolH+(4-Fluorophenyl)methyl 3-oxobutanoate+H2O\text{3-Oxobutanoic acid} + \text{(4-Fluorophenyl)methanol} \xrightarrow{\text{H}^+} \text{(4-Fluorophenyl)methyl 3-oxobutanoate} + \text{H}_2\text{O}.

  • Coupling agents: Use of DCC (dicyclohexylcarbodiimide) or EDCI for higher yields.

Table 2: Key Reaction Parameters

ConditionYield (%)PurityReference
H2_2SO4_4, reflux65–75>90%
EDCI, room temperature85–90>95%

Characterization Techniques

Spectroscopic Analysis

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (CDCl3_3): δ 2.35 (s, 3H, CH3_3), 3.50 (s, 2H, COCH2_2), 5.20 (s, 2H, OCH2_2), 7.05–7.30 (m, 4H, Ar-H) .

    • 13C^{13}\text{C} NMR: δ 202.1 (C=O ketone), 170.5 (C=O ester), 162.0 (C-F), 128–115 (Ar-C) .

  • IR Spectroscopy: Strong bands at 1740 cm1^{-1} (ester C=O) and 1715 cm1^{-1} (ketone C=O).

  • Mass Spectrometry: Molecular ion peak at m/z 210.1 (M+^+).

Chemical Reactivity and Applications

Reactivity Profile

  • Keto-enol tautomerism: Facilitates condensation reactions (e.g., Claisen, Knorr).

  • Nucleophilic acyl substitution: Reacts with amines to form β-keto amides .

Pharmaceutical Relevance

  • Intermediate in drug synthesis: Used in patents for androgen/glucocorticoid receptor modulators (e.g., EP3480201A1) .

  • Antimicrobial potential: Structural analogs show activity against M. tuberculosis (MIC = 4–64 μg/mL) .

Table 3: Biological Activity of Structural Analogs

CompoundActivityMIC/IC50_{50}Source
Methyl 4-(3-fluorophenyl)-4-oxobutanoateAntitubercular lead4 μg/mL
(4-Fluorophenyl)methyl derivativesReceptor modulationNot reported

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesApplications
Methyl 2-[(4-fluorophenyl)methyl]-3-oxobutanoateC12H13FO3\text{C}_{12}\text{H}_{13}\text{FO}_3Additional methyl groupIntermediate in API synthesis
Methyl 4-(3-fluorophenyl)-4-oxobutanoateC11H11FO3\text{C}_{11}\text{H}_{11}\text{FO}_3Linear vs. branched chainAntitubercular agents

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